molecular formula C23H21N5O3 B2954388 N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326905-48-9

N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2954388
CAS RN: 1326905-48-9
M. Wt: 415.453
InChI Key: ARKKQOKNLVKMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Cytotoxicity : The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, demonstrates the chemical versatility of compounds related to the target molecule. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential biomedical applications of such molecules (Hassan, Hafez, & Osman, 2014).

  • Regioselective Pyridine Metallation : The study on regioselective pyridine metallation chemistry to produce compounds exhibiting NK-1 antagonist activity highlights the relevance of specific structural modifications in enhancing biological activity. This research provides insight into how structural features of the triazole compounds can influence their therapeutic potential (Jungheim et al., 2006).

Biological Activities

  • Antimicrobial and Antituberculosis Activities : Compounds synthesized from related structures have been evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating their potential as antimicrobial and antituberculosis agents. This underscores the importance of such compounds in addressing global health challenges related to infectious diseases (Jeankumar et al., 2013).

  • Enzyme Inhibition : The investigation of enzyme inhibition by novel heterocyclic compounds derived from similar structures, such as their lipase and α-glucosidase inhibition activities, demonstrates the potential of these molecules in the development of new therapeutic agents for diseases like diabetes (Bekircan, Ülker, & Menteşe, 2015).

properties

IUPAC Name

1-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-30-19-8-5-7-18(14-19)28-22(16-10-12-24-13-11-16)21(26-27-28)23(29)25-15-17-6-3-4-9-20(17)31-2/h3-14H,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKKQOKNLVKMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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